molecular formula C14H15ClN4O4S B12172591 {4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(cyclopropyl)methanone

{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(cyclopropyl)methanone

Cat. No.: B12172591
M. Wt: 370.8 g/mol
InChI Key: UGPZFDPWIBNZPM-UHFFFAOYSA-N
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Description

{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(cyclopropyl)methanone is a complex organic compound that features a benzoxadiazole ring, a sulfonyl group, a piperazine ring, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(cyclopropyl)methanone typically involves multiple steps. One common approach starts with the preparation of the benzoxadiazole ring, followed by the introduction of the sulfonyl group. The piperazine ring is then attached, and finally, the cyclopropyl group is introduced.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(cyclopropyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxadiazole ring or the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, {4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(cyclopropyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to the benzoxadiazole ring, which can exhibit fluorescence under certain conditions .

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a drug candidate for treating various diseases .

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of {4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(cyclopropyl)methanone involves its interaction with specific molecular targets. For example, it may act as an inhibitor of glutathione S-transferases, enzymes involved in detoxification processes. The compound binds to the active site of the enzyme, preventing its normal function and leading to the accumulation of toxic substances in cells .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-2,1,3-benzoxadiazol-4-amine
  • 4-Chloro-7-nitrobenzofurazan
  • 2,1,3-Benzothiadiazole

Uniqueness

What sets {4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(cyclopropyl)methanone apart from similar compounds is its combination of functional groups, which confer unique properties such as enhanced fluorescence and specific reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H15ClN4O4S

Molecular Weight

370.8 g/mol

IUPAC Name

[4-[(4-chloro-2,1,3-benzoxadiazol-7-yl)sulfonyl]piperazin-1-yl]-cyclopropylmethanone

InChI

InChI=1S/C14H15ClN4O4S/c15-10-3-4-11(13-12(10)16-23-17-13)24(21,22)19-7-5-18(6-8-19)14(20)9-1-2-9/h3-4,9H,1-2,5-8H2

InChI Key

UGPZFDPWIBNZPM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C4=NON=C34)Cl

Origin of Product

United States

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